Metoserpate-d3
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Overview
Description
Metoserpate-d3 is a deuterated form of Metoserpate, a synthetic compound with the molecular formula C24H29D3N2O5 and a molecular weight of 431.54 g/mol . It is primarily used for research purposes, particularly in the field of proteomics . The compound is known for its stability and unique properties due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metoserpate-d3 involves the incorporation of deuterium atoms into the Metoserpate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Metoserpate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metoserpate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of Metoserpate-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique kinetic isotope effects, which can influence reaction rates and metabolic pathways. The presence of deuterium atoms can lead to altered binding affinities and stability of the compound, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Metoserpate: The non-deuterated form of Metoserpate-d3.
Yohimbine: An alkaloid with a similar pentacyclic structure.
Reserpine: Another indole alkaloid with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which confer enhanced stability and distinct kinetic isotope effects. These properties make it particularly useful in research applications where precise isotopic labeling is required .
Properties
Molecular Formula |
C24H32N2O5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl (1R,15S,17S,18R,19S,20S)-6,18-dimethoxy-17-(trideuteriomethoxy)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1/i2D3 |
InChI Key |
FPGCYQVKNKEGRQ-WGEDVAFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
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